
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide
Overview
Description
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide, also known as INDOL, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In neurobiology, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In addition, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to modulate the activity of various enzymes and receptors, including histone deacetylases, GABA receptors, and serotonin receptors.
Biochemical and Physiological Effects
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. In vitro and in vivo studies have demonstrated that 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the levels of oxidative stress markers such as ROS and MDA. In addition, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide in lab experiments is its unique chemical structure and biological activity, which make it a potential lead compound for the development of new drugs. In addition, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer and study in vivo.
Future Directions
There are several future directions for research on 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide, including:
1. Investigating the potential of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide as a lead compound for the development of new drugs in various therapeutic areas.
2. Studying the molecular mechanisms underlying the anticancer and neuroprotective activities of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide.
3. Developing new formulations and delivery systems to improve the solubility and bioavailability of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide.
4. Conducting in vivo studies to evaluate the safety and efficacy of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide in animal models.
5. Exploring the potential of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide as a diagnostic tool for cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide is a novel compound with potential applications in various scientific research fields. Its unique chemical structure and biological activity make it a promising candidate for drug discovery and cancer therapy. Further research is needed to fully understand the mechanisms underlying its biological activity and to evaluate its safety and efficacy in vivo.
Scientific Research Applications
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to have potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has demonstrated anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In neurobiology, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and biological activity.
properties
IUPAC Name |
N-(2-methylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)21-24-25-22(28-21)19-12-16-9-5-7-11-18(16)26(19)13-20(27)23-17-10-6-4-8-15(17)3/h4-12,14H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZAXYFMAAUSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



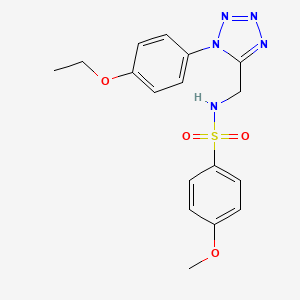
![N-(2-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313610.png)

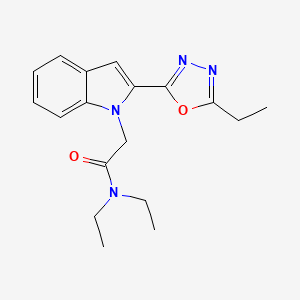
![N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313630.png)
![N-(2,4-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313656.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313660.png)

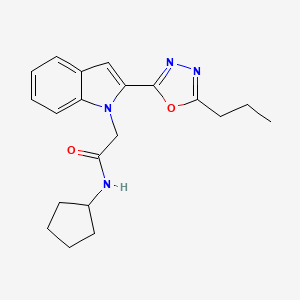
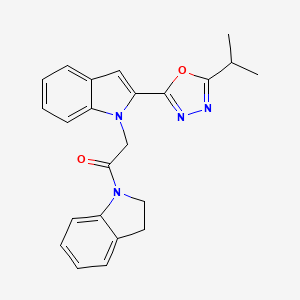

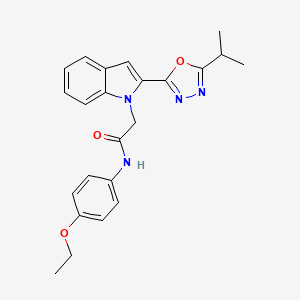

![6-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3313727.png)